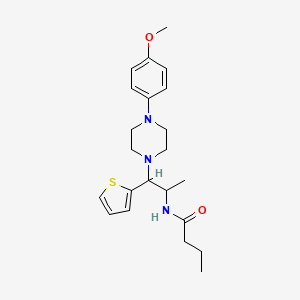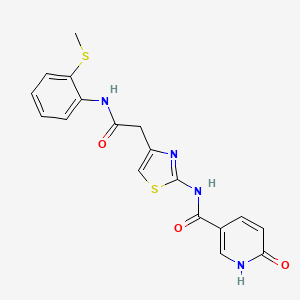![molecular formula C9H17F2N3O B2813919 1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea CAS No. 1823323-34-7](/img/structure/B2813919.png)
1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a difluoropiperidine group, which is a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) with two fluorine atoms attached . It also contains a urea group (a functional group with the structure -NH-(C=O)-NH2) that is substituted with a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a piperidine ring, a urea group, and a methyl group . The difluoropiperidine group would likely impart some degree of polarity to the molecule .Chemical Reactions Analysis
Again, while specific reactions involving “1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea” are not available, compounds with similar structures often undergo reactions at the amine or urea groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the difluoropiperidine and urea groups .Scientific Research Applications
Preparation and Polymerization
Research by Miyamoto et al. (1995) explored the polymerization of cyclic pseudoureas, including structures related to 1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea. The study highlighted the preparation of cyclic pseudoureas and their polymerization into pendant-type and main-chain-type polyureas, demonstrating the compound's utility in developing novel polymeric materials with specific structural properties (Miyamoto, M., Shimakura, M., Shimoda, S., & Hasegawa, K., 1995).
Synthetic Routes to Fluorinated Piperidines
Surmont et al. (2010) investigated synthetic strategies for creating 4-substituted 3,3-difluoropiperidines, closely related to the compound . This work is crucial for the development of novel fluorinated compounds for medicinal chemistry, showcasing the compound's relevance in synthesizing fluorinated gamma-amino acids and other derivatives with potential pharmaceutical applications (Surmont, R., Verniest, G., Thuring, J., Macdonald, G., Deroose, F., & De Kimpe, N., 2010).
Catalysis and Organic Synthesis
A study by Zhu et al. (2003) described a phosphine-catalyzed [4+2] annulation process to synthesize highly functionalized tetrahydropyridines, indicating the compound's potential role in facilitating complex organic reactions and generating valuable synthetic intermediates for pharmaceuticals (Zhu, X.-F., Lan, J., & Kwon, O., 2003).
Genotoxicity Research
Research on related compounds, such as 1-ethyl-1-nitrosourea, provides insights into the genotoxic effects of ethylating agents. Shibuya and Morimoto (1993) reviewed the mutagenicity of 1-ethyl-1-nitrosourea across various test systems, highlighting the importance of understanding the biological interactions and potential mutagenic risks associated with similar compounds (Shibuya, T., & Morimoto, K., 1993).
Novel Synthetic Approaches
Giacoboni et al. (2016) developed a novel methodology for synthesizing 3,3-difluoropiperidines, which are structurally similar to the compound of interest. This research demonstrates the compound's application in creating new inhibitors, specifically targeting phosphodiesterase 2A (PDE2A), and highlights its potential in medicinal chemistry and drug development (Giacoboni, J., Clausen, R., & Marigo, M., 2016).
properties
IUPAC Name |
1-[2-(4,4-difluoropiperidin-1-yl)ethyl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2N3O/c1-12-8(15)13-4-7-14-5-2-9(10,11)3-6-14/h2-7H2,1H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTHUGBUPKPXGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCN1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

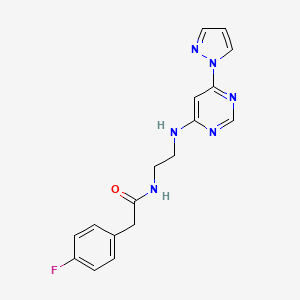
![3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2813841.png)
![4-Methoxypyrazolo[1,5-a]pyridine](/img/structure/B2813843.png)
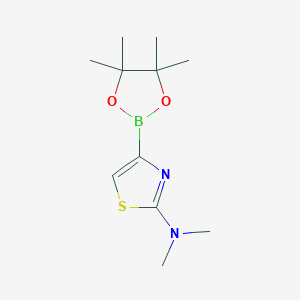
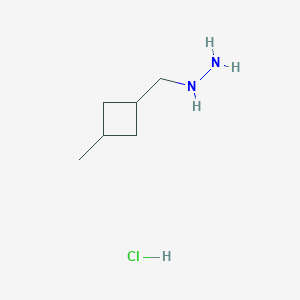

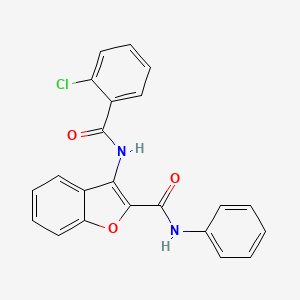
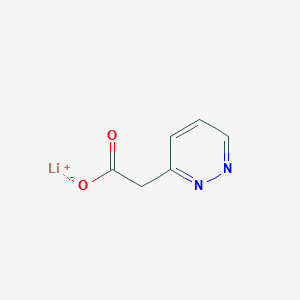
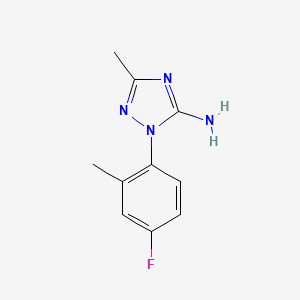
![2-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2813853.png)
![N-butyl-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2813854.png)
